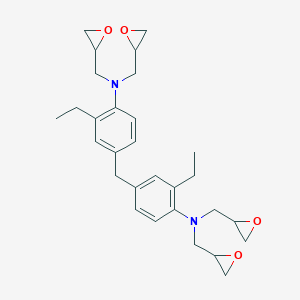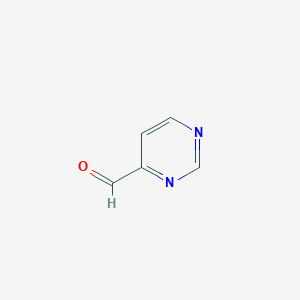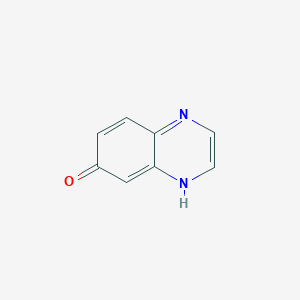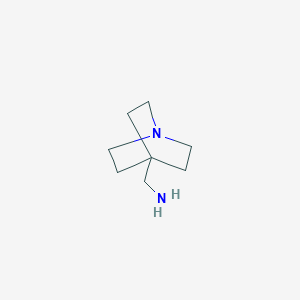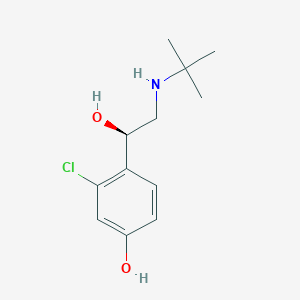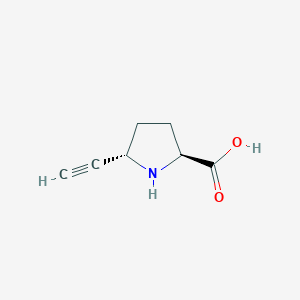![molecular formula C12H14N2O B152902 Spiro[indoline-3,4'-piperidin]-2-one CAS No. 252882-61-4](/img/structure/B152902.png)
Spiro[indoline-3,4'-piperidin]-2-one
Vue d'ensemble
Description
Spiro[indoline-3,4’-piperidin]-2-one is a compound with the CAS Number: 252882-61-4 and a molecular weight of 202.26 . The IUPAC name for this compound is spiro[indoline-3,4’-piperidin]-2-one .
Synthesis Analysis
A series of 1’‘-(alkylsulfonyl)-dispiro[indoline-3,2’-pyrrolidine-3’,3’‘-piperidine]-2,4’‘-diones has been synthesized through a regioselective multi-component azomethine dipolar cycloaddition reaction of 1-(alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-ones . Another approach for diastereoselective synthesis of spiro[indoline-3,2’-pyrrole] derivatives involves a three-component reaction of isatin-based ketimines, pyridinium salts, and alkynes in the presence of DABCO under low power microwave .
Molecular Structure Analysis
The InChI code for Spiro[indoline-3,4’-piperidin]-2-one is 1S/C12H14N2O/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11/h1-4,13H,5-8H2,(H,14,15) .
Chemical Reactions Analysis
Spiroindolines and spiroindoles are an important class of spirocyclic compounds present in a wide range of pharmaceuticals and biologically important natural alkaloids . They possess versatile reactivity which enables them to act as precursors for other privileged heterocycles .
Physical And Chemical Properties Analysis
Spiro[indoline-3,4’-piperidin]-2-one is a solid at room temperature . It has a molecular weight of 202.26 . The storage temperature is 2-8°C in an inert atmosphere .
Applications De Recherche Scientifique
I’ve found some information on the applications of compounds related to Spiro[indoline-3,4’-piperidin]-2-one. Here’s a detailed analysis focusing on unique applications:
Chelation-Controlled Cycloisomerization
This application involves the use of silver(I) catalysis with triphenylphosphine (PPh3) to achieve diastereoselective syntheses of spiro[indole-3,4’-piperidine] scaffolds. This process is significant in creating complex molecular structures that can be used in pharmaceuticals .
Therapeutical Applications
Spirooxindoles, which are closely related to Spiro[indoline-3,4’-piperidin]-2-one, are known for their wide range of therapeutic applications. They are commonly found in complex alkaloids and exhibit significant biological activity, making them valuable in pharmaceutical lead discovery .
Biological Properties
A series of dispiro[indoline-3,2’-pyrrolidine-3’,3’‘-piperidine]-2,4’'-diones have been synthesized and studied for their biological properties. These compounds have potential applications in medicinal chemistry due to their unique structural features .
Diverse Spiro Constructions
An efficient method has been developed for constructing diverse spiro compounds, including spiro[indoline-3,4’-pyrrolo[3,4-b]pyridines], through a formal [3 + 3] cycloaddition reaction. This method allows for the creation of multifunctionalized spiro compounds with potential applications in various fields .
Photochromic Smart Materials
Spiropyran derivatives, which share structural similarities with Spiro[indoline-3,4’-piperidin]-2-one, have been used to create photochromic smart materials. These materials can switch between two isomers with UV or visible light and have applications in advanced technologies .
Green Synthesis
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole] derivatives have been synthesized via a green synthesis approach using aqueous media. This environmentally friendly method has potential applications in sustainable chemistry practices .
Mécanisme D'action
Biochemical Pathways
It’s worth noting that spiro compounds have been found to play significant roles in various biological activities .
Result of Action
Spiro compounds are known to exhibit a variety of bioactivities, suggesting that spiro[indoline-3,4’-piperidin]-2-one may also have potential bioactive effects .
Safety and Hazards
Orientations Futures
The development of spiro-3-indolin-2-ones prepared through azomethine dipolar cycloaddition to the exocyclic olefinic linkage of 3,5-bis(arylidene)-N-sulfonyl-4-piperidones is a subject of major interest for organic researchers . Compounds containing the spiro-indole framework occupy a unique place in the heterocyclic space that spans pharmaceutical and natural alkaloids .
Propriétés
IUPAC Name |
spiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11/h1-4,13H,5-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOVJOBXZPCKRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593749 | |
| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[indoline-3,4'-piperidin]-2-one | |
CAS RN |
252882-61-4 | |
| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

